molecular formula C30H26ClN3O4 B12479303 (4S,7S)-4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

(4S,7S)-4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B12479303
M. Wt: 528.0 g/mol
InChI Key: XIJHLJTYOKKJGI-SIBVEZHUSA-N
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Description

The compound (4S,7S)-4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7S)-4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as substituted anilines and aldehydes, followed by cyclization and functional group modifications. Common reagents used in these reactions include hydrazine hydrate , dimethylformamide , and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and alkylation reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, halogenating agents.

Major Products Formed

The major products formed from these reactions include substituted pyrazoloquinolines and various functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.

Biology

In biological research, the compound exhibits antimicrobial and antiviral properties . It is studied for its potential to inhibit the growth of various pathogens.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent for treating diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the manufacture of specialty chemicals and advanced materials . Its unique chemical structure allows for the development of novel products with enhanced properties .

Mechanism of Action

The mechanism of action of (4S,7S)-4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • (4S,7S)-4-(4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione
  • (4S,7S)-4-(4-bromophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione

Uniqueness

The uniqueness of (4S,7S)-4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-1H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific substitution pattern and stereochemistry , which confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C30H26ClN3O4

Molecular Weight

528.0 g/mol

IUPAC Name

(4S,7S)-4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C30H26ClN3O4/c1-37-24-13-10-18(16-25(24)38-2)19-14-22-27(23(35)15-19)26(17-8-11-20(31)12-9-17)28-29(32-22)33-34(30(28)36)21-6-4-3-5-7-21/h3-13,16,19,26,32-33H,14-15H2,1-2H3/t19-,26-/m0/s1

InChI Key

XIJHLJTYOKKJGI-SIBVEZHUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2CC3=C([C@@H](C4=C(N3)NN(C4=O)C5=CC=CC=C5)C6=CC=C(C=C6)Cl)C(=O)C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NN(C4=O)C5=CC=CC=C5)C6=CC=C(C=C6)Cl)C(=O)C2)OC

Origin of Product

United States

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